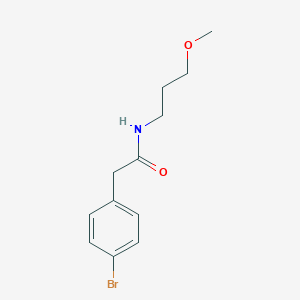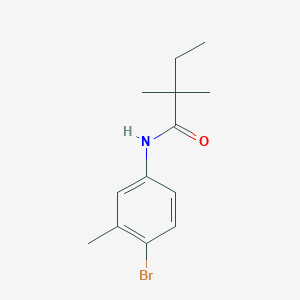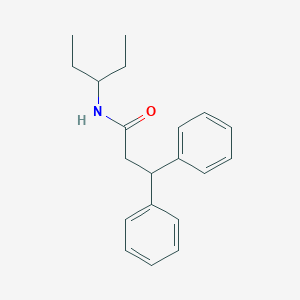
2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide, also known as BRH, is a chemical compound that has been extensively studied for its potential in various scientific applications. This compound is known for its unique molecular structure, which makes it an interesting subject for research. In
Mechanism of Action
The mechanism of action of 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide is not fully understood. However, studies have shown that 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide induces apoptosis in cancer cells by activating the caspase pathway. 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide for lab experiments is its potent anti-cancer properties. 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has been shown to be effective against various types of cancer cells, making it a promising candidate for cancer research. However, one of the limitations of 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide is its toxicity. Studies have shown that 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide. One area of research is to further investigate the mechanism of action of 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide. Understanding the molecular pathways involved in 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide-induced apoptosis can provide valuable insights into the development of new cancer therapies. Another area of research is to explore the potential of 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide in combination with other anti-cancer drugs. Studies have shown that 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide can enhance the anti-cancer effects of other drugs, making it a promising candidate for combination therapy. Finally, research can be conducted to explore the potential of 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide in treating other diseases such as Alzheimer's disease and diabetes.
Conclusion:
In conclusion, 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide is a promising compound that has been extensively studied for its potential in various scientific applications. Its unique molecular structure and potent anti-cancer properties make it an interesting subject for research. While there are limitations to its use in certain experiments, the future directions for research on 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide are promising and can provide valuable insights into the development of new therapies for various diseases.
Synthesis Methods
The synthesis of 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide involves the reaction of 2-bromo-1-cyclohexen-1-one with benzohydrazide in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has been studied extensively for its potential in various scientific applications. One of the most promising applications of 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide is in the field of cancer research. Studies have shown that 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has potent anti-cancer properties and can induce cell death in various cancer cell lines. 2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide has also been studied for its potential in treating other diseases such as Alzheimer's disease and diabetes.
properties
Product Name |
2-bromo-N'-(3-oxo-1-cyclohexen-1-yl)benzohydrazide |
|---|---|
Molecular Formula |
C13H13BrN2O2 |
Molecular Weight |
309.16 g/mol |
IUPAC Name |
2-bromo-N//'-(3-oxocyclohexen-1-yl)benzohydrazide |
InChI |
InChI=1S/C13H13BrN2O2/c14-12-7-2-1-6-11(12)13(18)16-15-9-4-3-5-10(17)8-9/h1-2,6-8,15H,3-5H2,(H,16,18) |
InChI Key |
RMYAAXWDECQKMI-UHFFFAOYSA-N |
SMILES |
C1CC(=CC(=O)C1)NNC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
C1CC(=CC(=O)C1)NNC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)
![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)





